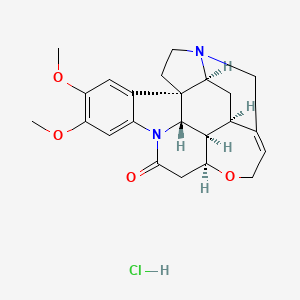

Brucine hydrochloride

Description

Historical Trajectories of Brucine (B1667951) Alkaloid Research

The story of brucine is intrinsically linked to the pioneering era of alkaloid chemistry. French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou first isolated brucine in 1819 from the bark of Strychnos nux-vomica. wikipedia.orgfrontiersin.org This discovery occurred shortly after their isolation of strychnine (B123637) from the same source. Early research focused on characterizing its fundamental chemical and physical properties.

A significant milestone in the historical trajectory of brucine research was the elucidation of its chemical structure. For a considerable time, its exact structure remained unknown, though its close relationship to strychnine was established in 1884 when both compounds were converted into the same molecule. wikipedia.org The complex, polycyclic structure of these alkaloids presented a formidable challenge to chemists of the time. The structural differences between brucine and strychnine are minor, with brucine possessing two methoxy (B1213986) groups on its aromatic ring that are absent in strychnine. magritek.com

One of the earliest and most significant applications of brucine in academic research was its use as a chiral resolving agent. Its inherent chirality, a consequence of its complex three-dimensional structure, made it an invaluable tool for separating enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. This application was first reported by Fisher in 1899 and it was the first natural product used as an organocatalyst in a reaction that produced an enantiomeric enrichment in 1904. wikipedia.org Brucine has been employed in the resolution of racemic carboxylic acids, phosphoric or phosphonic acids, phenols, and alcohols. ccspublishing.org.cn

Current Landscape and Emerging Trends in Brucine Hydrochloride Scholarship

The contemporary research landscape for this compound has expanded significantly beyond its classical use in chiral resolution. Modern scientific inquiry is exploring its diverse pharmacological activities, driven by a deeper understanding of its mechanisms of action at the molecular level.

A prominent area of current research is the investigation of brucine's potential as an anti-tumor agent. nih.govfrontiersin.org Studies have explored its effects on various cancer cell lines, including hepatocellular carcinoma, breast cancer, and colon cancer. wikipedia.orgresearchgate.net Research suggests that brucine can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) through various mechanisms. frontiersin.orgresearchgate.netphcog.com For instance, in human colon adenocarcinoma cells (HT-29), brucine has been shown to reduce cell viability in a time- and concentration-dependent manner. phcog.com

Another significant trend is the exploration of brucine's anti-inflammatory and analgesic properties. nih.govresearchgate.net These effects are being investigated in various models of inflammation and pain. researchgate.net The mechanisms underlying these activities are thought to involve the modulation of inflammatory pathways and the inhibition of pain signaling. researchgate.net

Furthermore, recent scholarship has focused on developing novel drug delivery systems for brucine to enhance its therapeutic potential. nih.govnih.gov Due to its poor aqueous solubility and potential toxicity, researchers are exploring formulations such as liposomes and nanoparticles to improve its delivery to target sites and potentially reduce side effects. nih.govnih.gov For example, brucine-loaded transliposomes have been developed for dermal delivery in the context of skin cancer treatment. nih.gov

The antimicrobial properties of brucine derivatives are also an emerging area of interest. A recent study highlighted the bacteriostatic potential of brucine sulfate (B86663) against both E. coli and S. aureus, including drug-resistant strains. nih.gov This suggests a potential new avenue for the application of brucine derivatives in combating bacterial infections.

The table below summarizes some of the recent research findings on the applications of brucine and its derivatives.

| Research Area | Model/System | Key Findings |

| Anti-Tumor | Human Colon Adenocarcinoma Cells (HT-29) | Brucine reduced cell viability and induced apoptosis in a dose- and time-dependent manner. phcog.com |

| Human Liver Carcinoma (HepG2) Cells | Brucine inhibited cell proliferation. nih.gov | |

| Human Hepatoma SMMC-7721 Cells | Brucine immuno-nanoparticles significantly inhibited the growth, adhesion, invasion, and metastasis of liver cancer cells. nih.gov | |

| Anti-Inflammatory & Analgesic | Various in vitro and in vivo models | Brucine has demonstrated significant anti-inflammatory and analgesic effects. nih.govresearchgate.net |

| Drug Delivery | Brucine-loaded transliposomes | Developed for dermal delivery, showing potential for skin cancer treatment. nih.gov |

| Antimicrobial | E. coli and S. aureus | Brucine sulfate exhibited significant bacteriostatic activity, particularly against drug-resistant strains. nih.gov |

| Gastro-protective | Rat models of ethanol-induced ulcers | Brucine showed effective results in healing gastric ulcers, potentially through anti-H. pylori activity and inhibition of the H+/K+-ATPase pump. frontiersin.org |

Structure

2D Structure

Propriétés

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4.ClH/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H/t13-,18-,19-,21-,22-,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAGDNZFQUISCJ-SUJBTXFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884188 | |

| Record name | Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5786-96-9 | |

| Record name | Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brucine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brucine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving Brucine

Strategic Derivatization of the Brucine (B1667951) Scaffold

The intricate architecture of brucine, characterized by multiple stereocenters and diverse chemical functionalities, makes it an attractive target for synthetic chemists. Strategic derivatization of this scaffold allows for the generation of novel analogs with potentially altered biological activities and physicochemical properties. These modifications can be broadly categorized into selective functional group transformations and the application of multicomponent reactions.

Selective Functional Group Transformations

The brucine molecule possesses several reactive sites that can be selectively targeted for chemical modification. These include the tertiary amine, the carbon-carbon double bond within the fused ring system, the two methoxy (B1213986) groups on the aromatic ring, and the lactam (amide) functionality.

The tertiary amine in the brucine structure is a key site for functionalization. Its nucleophilic and basic nature allows for straightforward reactions such as N-oxidation and N-alkylation.

N-Oxidation: The oxidation of the tertiary amine to an N-oxide is a common transformation. This can be achieved using various oxidizing agents, with hydrogen peroxide being a frequently employed reagent. The reaction typically proceeds under mild conditions to afford brucine N-oxide. Optimization of this process can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the oxidant to maximize the yield of the desired product. researchgate.net

N-Alkylation: The tertiary amine can also undergo N-alkylation to form quaternary ammonium (B1175870) salts, known as brucinium salts. This is typically achieved by reacting brucine with an alkyl halide. For instance, the reaction of brucine with an alkyl bromide in a suitable solvent like ethanol, followed by reflux, yields the corresponding N-alkylbrucinium bromide. nih.gov

| Modification | Reagent Example | Product |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Brucine N-oxide |

| N-Alkylation | n-Butyl bromide | N-n-Butylbrucinium bromide |

The carbon-carbon double bond within the strychnine (B123637) ring system of brucine is susceptible to various addition reactions, including dihydroxylation and hydrogenation.

C=C Dihydroxylation: The syn-dihydroxylation of the alkene can be accomplished using reagents such as osmium tetroxide (OsO₄). wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgorgosolver.com This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield a vicinal diol. Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction are often employed, using a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst. organic-chemistry.org The stereochemistry of the addition is typically from the less sterically hindered face of the molecule.

Hydrogenation: The C=C double bond in brucine can be selectively reduced through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. rsc.orgresearchgate.netyoutube.com The reaction results in the saturation of the double bond, yielding dihydrobrucine. Early studies on the catalytic hydrogenation of strychnine and its derivatives have laid the groundwork for understanding this transformation in the closely related brucine molecule. rsc.org

| Reaction | Reagent System | Functional Group Transformation |

| C=C Dihydroxylation | OsO₄ (catalytic), NMO | Alkene to syn-Diol |

| Hydrogenation | H₂, Pd/C | Alkene to Alkane |

Brucine possesses two methoxy groups attached to its aromatic ring, which can be cleaved to the corresponding dihydroxy derivative (catechol) under specific conditions. This demethylation reaction is a common transformation in natural product chemistry.

Strong Lewis acids such as boron tribromide (BBr₃) are highly effective for the cleavage of aryl methyl ethers. chemicalbook.commdma.chresearchgate.net The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) at low temperatures. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. orgsyn.orgcommonorganicchemistry.com Alternatively, strong protic acids like hydrobromic acid (HBr) can also be used, often at elevated temperatures. researchgate.netresearchgate.net

| Reagent | Conditions | Product |

| Boron tribromide (BBr₃) | Dichloromethane, low temperature | Dihydroxybrucine (catechol) |

| Hydrobromic acid (HBr) | Elevated temperature | Dihydroxybrucine (catechol) |

The aromatic ring and the lactam functionality of brucine offer further opportunities for derivatization, enabling the introduction of diverse substituents and the modification of the core scaffold.

Aryl Moiety Derivatizations: While direct electrophilic aromatic substitution on the electron-rich aromatic ring of brucine can be challenging to control, modern cross-coupling methodologies and C-H functionalization techniques offer more selective approaches. Dirhodium(II)-catalyzed intermolecular C-H insertion reactions have been shown to be effective for the late-stage functionalization of complex alkaloids, including brucine. orgsyn.org These methods allow for the introduction of new carbon-carbon bonds at specific positions on the aromatic ring or other accessible C-H bonds, providing a powerful tool for generating novel brucine analogs. nih.gov

Amide Moiety Derivatizations: The lactam (a cyclic amide) in the brucine structure is generally stable but can undergo specific transformations. The reactivity of β-lactams is well-documented, although the six-membered lactam ring in brucine is less strained and therefore less reactive. researchgate.netnih.govnih.gov However, late-stage functionalization of the amide moiety has been demonstrated through iridium-catalyzed reductive Strecker reactions, leading to the introduction of a cyano group adjacent to the nitrogen atom. researchgate.netwikipedia.org This transformation highlights the potential for modifying the lactam part of the molecule to introduce new functional groups.

| Moiety | Reaction Type | Example Transformation |

| Aryl | C-H Functionalization | Rh(II)-catalyzed C-C bond formation |

| Amide | Reductive Functionalization | Iridium-catalyzed cyanation |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offer an efficient strategy for generating molecular diversity. nih.govslideshare.netnih.govnih.govmdpi.comresearchgate.net The functional groups present in brucine and its derivatives, such as amines, carboxylic acids (after derivatization), and carbonyl groups (potentially introduced through oxidation), could theoretically participate in well-known MCRs like the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.orgwikipedia.orgnih.govslideshare.netnih.govnih.govmdpi.comresearchgate.net

The Ugi reaction is a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.orgnih.govnih.govmdpi.comresearchgate.net A brucine derivative containing a primary amine or a carboxylic acid could potentially be incorporated into an Ugi reaction, leading to the synthesis of complex peptide-like structures appended to the brucine scaffold.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgwikipedia.orgslideshare.netnih.govorganic-chemistry.org Similar to the Ugi reaction, a brucine derivative bearing a carboxylic acid or a carbonyl group could be a substrate in a Passerini reaction, allowing for the introduction of new functionalities.

While specific examples of brucine being directly used as a component in these MCRs are not extensively reported, the principles of these reactions suggest a promising avenue for the future diversification of the brucine scaffold.

Enantioselective Catalysis and Chiral Applications of Brucine Derivatives

The inherent chirality of brucine has been extensively harnessed to induce stereoselectivity in a variety of chemical transformations. Its derivatives have been successfully employed as chiral resolving agents, chiral auxiliaries, and as components of sophisticated chiral catalysts and ligands, demonstrating broad utility in the synthesis of enantiomerically enriched compounds.

One of the classical and most enduring applications of brucine in stereochemistry is as a chiral resolving agent. This method leverages the formation of diastereomeric salts with racemic compounds, which can then be separated based on their differing physical properties.

The resolution of racemic mixtures via diastereomeric salt formation is a well-established technique for obtaining enantiomerically pure compounds. rsc.org Brucine, being a chiral base, reacts with racemic acids to form a mixture of diastereomeric salts. rsc.orgnih.gov These diastereomers, unlike the original enantiomers, possess distinct physical properties such as solubility, allowing for their separation by fractional crystallization. rsc.org Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the respective pure enantiomers of the acid and recover the brucine resolving agent. rsc.orgnih.gov

This method has been particularly effective for the resolution of various racemic acids, including N-protected amino acids. rsc.org For instance, brucine has been successfully used to resolve N-phthaloyl-l-α-alaninate. rsc.org The efficiency of the resolution is often dependent on the solvent system and the specific structure of the racemic acid.

Table 1: Examples of Racemic Compounds Resolved Using Brucine

| Racemic Compound | Resolving Agent | Key Findings |

| N-phthaloyl-dl-α-alanine | Brucine | Successful resolution through fractional crystallization of diastereomeric salts. rsc.org |

| N-benzoyl-dl-alanine | Brucine | Demonstrates the importance of alkaloid self-assemblies in molecular recognition during resolution. rsc.org |

| Racemic Carboxylic Acids | Brucine | A general and widely used method for the separation of enantiomers. rsc.orgnih.gov |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. While less common than its use as a resolving agent, brucine and its derivatives have the potential to function as chiral auxiliaries, where the brucine moiety is covalently attached to a substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The rigid structure of brucine can effectively shield one face of the reactive center, leading to a high degree of stereocontrol.

The development of chiral catalysts and ligands from brucine has opened new avenues in asymmetric synthesis. By modifying the functional groups of brucine, researchers have created a range of effective catalysts for both organocatalytic and metal-mediated reactions.

Brucine derivatives have emerged as potent organocatalysts for various asymmetric reactions, most notably the Morita-Baylis-Hillman (MBH) reaction. The MBH reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, and the use of chiral catalysts can render this process enantioselective. nih.gov

Brucine diol (BD), a derivative of brucine, has been shown to catalyze the asymmetric MBH reaction, providing moderate to good yields and enantiomeric excesses. nih.govmdpi.com Interestingly, the catalytic efficiency of BD can be enhanced when used in a co-catalytic system with brucine N-oxide (BNO). nih.govmdpi.com This dual-catalyst system has been applied to a range of aromatic aldehydes and activated alkenes. nih.govmdpi.com For example, the reaction of 4-nitrobenzaldehyde (B150856) with methyl vinyl ketone using the BD/BNO system can achieve up to 74% yield and 70% enantiomeric excess. mdpi.comresearchgate.net

Table 2: Brucine Diol (BD) and Brucine N-Oxide (BNO) Catalyzed Asymmetric Morita-Baylis-Hillman Reaction

| Aldehyde | Activated Alkene | Catalyst System | Yield (%) | ee (%) |

| 4-Nitrobenzaldehyde | Methyl Vinyl Ketone | BD/BNO | 74 | 70 |

| 4-Nitrobenzaldehyde | 3-Hydroxyphenyl acrylate | BD/BNO | Moderate | Moderate |

| 4-Nitrobenzaldehyde | Cyclohexenone | BD/BNO | 54 | 78 |

| Benzaldehyde | Methyl Vinyl Ketone | BD/BNO | 61 | 55 |

Brucine derivatives also serve as effective chiral ligands in a variety of metal-mediated asymmetric transformations. mdpi.com The nitrogen and oxygen atoms within the brucine framework can coordinate to metal centers, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction.

A notable example is the use of brucine diol (BD) as a ligand in copper-catalyzed asymmetric reactions. The copper(I)-brucine diol complex has been successfully applied to the asymmetric Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. acs.org This catalytic system provides a route to enantiomerically enriched nitroaldols, which are valuable synthetic intermediates.

Furthermore, the brucine diol-copper catalyst system has been utilized in the asymmetric synthesis of endo-pyrrolidines via a [3+2]-cycloaddition reaction. nih.gov This transformation demonstrates the versatility of brucine-derived ligands in constructing complex heterocyclic structures with high stereocontrol. The specific reaction conditions and the nature of the substrates can influence both the yield and the enantioselectivity of these metal-mediated processes.

Brucine-Derived Chiral Catalysts and Ligands in Asymmetric Synthesis

Metal-Mediated Asymmetric Transformations

Coordination Chemistry of Brucine-Derived Ligands

The unique stereochemistry of brucine makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. By chemically modifying the brucine molecule, researchers can create ligands that, when coordinated with a metal center, can induce high levels of stereoselectivity in a variety of chemical reactions. These metal complexes with brucine-derived ligands are at the heart of many modern asymmetric catalytic processes.

One notable example is the development of a brucine-derived amino alcohol ligand. This ligand has been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides. In these reactions, two distinct catalytically active species are proposed to form, depending on the metal ion used. With copper(I), a monometallic complex is formed, while with silver(I), a multimetallic species is generated, showcasing the influence of the metal's ionic radius on the coordination environment. acs.org This ligand has also been utilized in the catalytic asymmetric nitroaldol (Henry) reaction, further demonstrating its versatility. acs.org

The design of such ligands is a formidable task in asymmetric catalysis, as the ligand's structure dictates the reactivity and selectivity of the metal center. nih.gov The goal is to create a chiral environment around the metal ion that preferentially leads to the formation of one enantiomer of the product. nih.gov The catechol derivative of brucine has also been identified as a useful chiral ligand in asymmetric catalysis, highlighting the potential for various functional groups on the brucine framework to be exploited for ligand design. chemrxiv.org

The table below summarizes the application of a brucine-derived amino alcohol ligand in the asymmetric Henry reaction.

| Metal | Ligand | Reaction | Enantioselectivity |

| Copper | Brucine-derived amino alcohol | Asymmetric Henry Reaction | High |

| Zinc | Brucine-derived amino alcohol | Asymmetric Henry Reaction | High |

Table 1: Brucine-Derived Ligand in Asymmetric Catalysis acs.org

Collective Asymmetric Synthesis of Related Alkaloid Frameworks

The structural complexity of the Strychnos alkaloids, a family to which brucine belongs, presents a significant challenge to synthetic chemists. chemrxiv.orgchemrxiv.org Collective synthesis, a strategy that aims to synthesize multiple members of a natural product family from a common intermediate, is a powerful approach to address this challenge. chemrxiv.org Brucine and its derivatives have played a crucial role in the development of such collective asymmetric syntheses.

Historically, brucine has been widely used as a chiral resolving agent, a technique first reported by Fischer in 1899. chemrxiv.orgwikipedia.org This method involves the separation of enantiomers of a racemic mixture by forming diastereomeric salts with the chiral brucine molecule. This classical application has paved the way for its use in more advanced asymmetric strategies.

A modern approach to the collective synthesis of Strychnos alkaloids involves the use of thiophene (B33073) S,S-dioxides (TDOs) in asymmetric cycloaddition cascades. chemrxiv.orgchemrxiv.org This methodology allows for a modular and concise entry to the core structure of these natural products. chemrxiv.orgchemrxiv.org In this context, the catechol derivative of brucine has been utilized as a chiral ligand in asymmetric catalysis to achieve high levels of stereocontrol. chemrxiv.org This strategy has enabled the synthesis of several Strychnos alkaloids, including akuammicine, norfluorocurarine, lagumicine, alstolucines B and F, and echitamidine, from a common precursor. chemrxiv.org

Another innovative strategy for the collective synthesis of strychnan alkaloids involves the early construction of an allene/ketone-equipped morphan core. springernature.com This functionalized core then serves as a platform for the assembly of the surrounding rings, leading to the synthesis of multiple monomeric strychnan alkaloids, including strychnine. springernature.com While not directly employing brucine as a chiral auxiliary, this approach highlights the ongoing efforts to develop efficient and divergent routes to this complex family of molecules, a challenge that brucine itself has long presented.

The table below provides an overview of Strychnos alkaloids synthesized using a collective asymmetric approach.

| Alkaloid Family | Key Strategy | Synthesized Alkaloids |

| Strychnos Alkaloids | Thiophene S,S-dioxide cycloaddition cascades | Akuammicine, Norfluorocurarine, Lagumicine, Alstolucines B and F, Echitamidine, Strychnine, Brucine |

| Strychnan Alkaloids | Bridged backbone strategy with an allene/ketone-equipped morphan core | Seven monomeric strychnan alkaloids including Strychnine |

Table 2: Collective Asymmetric Synthesis of Strychnos Alkaloids chemrxiv.orgspringernature.com

Retrosynthetic Analysis and Innovation in Brucine-Related Total Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.orgias.ac.in The total synthesis of brucine, a dimethoxy analogue of strychnine, has been a long-standing challenge for the synthetic community, having eluded chemical synthesis for over 200 years. chemrxiv.org The primary difficulty lies in the highly electron-rich nature of the indoline (B122111) ring, which makes it susceptible to oxidation and electrophilic degradation. chemrxiv.org

The landmark synthesis of strychnine by Woodward inspired decades of research and the development of numerous synthetic strategies for the Strychnos family. chemrxiv.org These efforts have led to innovative approaches that could be applied to the synthesis of brucine. For instance, a strategy based on an intramolecular [4+2]-cycloaddition/rearrangement cascade of an indolyl-substituted amidofuran has been developed for the synthesis of (±)-strychnine. nih.gov Another approach utilizes a ligand-promoted catalytic [4+2] annulation to construct the ABC core skeleton of Strychnos alkaloids. bio-conferences.org

Recently, the first total asymmetric synthesis of (-)-brucine was accomplished. chemrxiv.org This breakthrough was achieved using a thiophene S,S-dioxide (TDO) cascade approach. The synthesis commenced from commercially available 2-iodo-4,5-dimethoxyaniline (B3384426) and was completed in a longest linear sequence of nine steps. chemrxiv.org A key endgame sequence involved a DIBALH-mediated benzoate (B1203000) reduction/sultam cleavage, a Heck cyclization/lactolization, and finally, a PMB deprotection and malonic acid condensation to furnish (-)-brucine. chemrxiv.org

The retrosynthetic plan for this successful synthesis is outlined below:

Retrosynthetic Analysis of (-)-Brucine

This achievement marks a significant milestone in the field of total synthesis and opens the door for the synthesis of brucine analogues for further biological studies. The development of this synthetic route was informed by the extensive body of work on the synthesis of the closely related alkaloid, strychnine. chemrxiv.org

The following table lists some of the innovative strategies that have been applied to the synthesis of the Strychnos alkaloid framework.

| Strategy | Key Reaction/Concept | Application |

| Thiophene S,S-dioxide (TDO) Cascade | Asymmetric cycloaddition | First total asymmetric synthesis of (-)-brucine |

| [4+2]-Cycloaddition/Rearrangement Cascade | Intramolecular cycloaddition of an amidofuran | Synthesis of (±)-strychnine |

| Ligand-Promoted Catalytic [4+2] Annulation | Annulation of tryptamine (B22526) with a D-A cyclobutene | Construction of the ABC core of Strychnos alkaloids |

| Bridged Backbone Strategy | Early construction of a functionalized morphan core | Collective synthesis of strychnan alkaloids |

Table 3: Innovative Synthetic Strategies for the Strychnos Framework chemrxiv.orgspringernature.comnih.govbio-conferences.org

Advanced Analytical Methodologies for Brucine Hydrochloride Detection and Quantification

Advanced Chromatographic Systems

Chromatography, a powerful separation technique, is instrumental in isolating brucine (B1667951) hydrochloride from complex matrices for subsequent identification and quantification. The choice of chromatographic system is dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the determination of brucine and its related compounds. nih.govajrconline.org Its versatility is enhanced through various operational modes and column technologies, allowing for tailored separation strategies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a predominant mode for the analysis of brucine hydrochloride. ajrconline.orgnih.gov Optimization of RP-HPLC methods is crucial for achieving efficient and reliable separation. Key parameters that are often adjusted include the composition of the mobile phase, the type of stationary phase, and the pH of the mobile phase. chromatographyonline.comresearchgate.net

For instance, a simple, precise, and accurate RP-HPLC method was established for the simultaneous quantitative determination of strychnine (B123637) and brucine in herbal tablets. ajrconline.org This method utilized a Phenomenex C-18 ODS column with an isocratic mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer (15:85 v/v) at a flow rate of 1 mL/min and UV detection at 264 nm. ajrconline.org Under these conditions, brucine and strychnine were well-resolved with retention times of 4.987 minutes and 6.263 minutes, respectively. ajrconline.org The method demonstrated good linearity in the concentration range of 20-120 µg/mL for both analytes. ajrconline.org

Another study detailed an RP-HPLC method for the analysis of strychnine and brucine in postmortem specimens, which employed a solid-phase extraction for sample clean-up and a diode-array detector for analysis. researchgate.net The limit of detection for both compounds was 0.5 ng/mL in blood, with a limit of quantitation of 5 ng/mL. researchgate.net

The optimization of mobile phase composition, including the type and concentration of organic modifiers and the pH, is a critical step in developing a robust RP-HPLC method. chromatographyonline.commdpi.comdergipark.org.tr The choice of organic modifier (e.g., methanol (B129727), acetonitrile) and its proportion in the mobile phase significantly influences the retention times and selectivity of the separation. chromatographyonline.com The pH of the mobile phase is particularly important for ionizable compounds like brucine, as it affects their charge state and, consequently, their interaction with the stationary phase. chromatographyonline.com

Table 1: Examples of Optimized RP-HPLC Methods for Brucine Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Phenomenex C-18 ODS (250 mm × 4.6 mm, 5 µm) ajrconline.org | C18 column (250 mm×4.6 mm,5 μm) researchgate.net |

| Mobile Phase | Acetonitrile: Phosphate buffer (15: 85 v/v) ajrconline.org | Acetonitrile-0.01 mol/L sodium heptanesulfonate and 0.02 mol/L KH2PO4 (21:79 v/v), pH 2.8 researchgate.net |

| Flow Rate | 1 mL/min ajrconline.org | 1.0 mL/min researchgate.net |

| Detection | UV at 264 nm ajrconline.org | UV at 262 nm researchgate.net |

| Retention Time (Brucine) | 4.987 min ajrconline.org | Not specified |

| Linear Range | 20-120 µg/mL ajrconline.org | 40-60 μg/mL researchgate.net |

| Correlation Coefficient (r) | 0.9996 ajrconline.org | 0.9993 researchgate.net |

Micellar Liquid Chromatography (MLC) presents a green and efficient alternative to conventional RP-HPLC. researchgate.netsemanticscholar.org This technique utilizes a mobile phase containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. researchgate.netijpsr.com The presence of micelles in the mobile phase enhances the solubilization of analytes and modifies the separation selectivity. semanticscholar.org

A key advantage of MLC is the ability to directly inject biological samples, such as serum and urine, often without extensive sample pretreatment, which saves time and reduces the use of organic solvents. semanticscholar.orgijpsr.comrsc.org

One study developed a direct injection MLC method for the simultaneous determination of strychnine and brucine in various herbal preparations, homeopathic medicines, and biological fluids. rsc.org The optimized mobile phase consisted of 0.10 M SDS with 4% (v/v) pentanol, buffered to pH 3. rsc.org This method allowed for the analysis of brucine and strychnine in 11 and 15 minutes, respectively, with detection limits of 0.09 µg/mL and 0.18 µg/mL. rsc.org

Table 2: Optimized MLC Method for Simultaneous Brucine and Strychnine Detection. rsc.org

| Parameter | Condition |

|---|---|

| Mobile Phase | 0.10 M SDS, 4% (v/v) pentanol, NaH2PO4 buffer (pH 3) |

| Detection | UV at 258 nm |

| Flow Rate | 1 mL/min |

| Temperature | 25 °C |

| Retention Time (Brucine) | 11 min |

| Retention Time (Strychnine) | 15 min |

| LOD (Brucine) | 0.09 µg/mL |

| LOQ (Brucine) | 0.35 µg/mL |

The separation of enantiomers, which are non-superimposable mirror images of a molecule, is a significant challenge in chromatography. libretexts.org Chiral stationary phases (CSPs) are specifically designed to differentiate between enantiomers, enabling their separation. chiralpedia.comgoogle.com These phases create a chiral environment within the column, leading to diastereomeric interactions with the enantiomers and resulting in different retention times. libretexts.org

While the primary focus of many studies is on the achiral analysis of brucine, the principles of chiral chromatography are relevant. For instance, brucine itself, being a chiral base, has been historically used as a resolving agent to separate racemic acids through the formation of diastereomeric salts. libretexts.org

The development of various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) and cyclodextrins, has significantly advanced the field of enantioselective HPLC. chiralpedia.comcsfarmacie.cz The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. csfarmacie.czresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of volatile and thermally stable compounds. psu.eduijpbs.com In the context of brucine analysis, GC-MS offers high sensitivity and specificity, particularly due to the mass spectrometric detection which provides structural information. psu.eduijpbs.com

One study reported the use of GC-MS for the identification of bioactive compounds in Strychnos nux-vomica leaf extract. nih.govwho.int The analysis was performed on a Restek-5MS column with helium as the carrier gas. who.int The mass spectra of the separated compounds were compared with the National Institute of Standards and Technology (NIST) library for identification. who.int Interestingly, in this particular study, while strychnine was detected, brucine was not found in the GC-MS analysis of the leaf extract, though it was quantified by HPLC. who.int

Another study developed a GC-MS method for the simultaneous determination of pseudoephedrine, ephedrine, strychnine, and brucine in a medicinal preparation. researchgate.net The method utilized a capillary column and a temperature program to achieve chromatographic separation. The quantification was performed in full-scan mode, with selected ions used for the quantification of strychnine and brucine to enhance selectivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This hybrid technique is exceptionally well-suited for the analysis of complex samples and for trace-level quantification. nih.govshimadzu.com.cn

A rapid and sensitive LC-MS/MS method was developed for the simultaneous determination of strychnine, brucine, and their N-oxide metabolites in rat plasma. nih.gov The chromatographic separation was achieved on a C18 column with a gradient elution of methanol and ammonium (B1175870) acetate (B1210297) buffer. nih.gov The analytes were quantified using multiple reaction monitoring (MRM) in positive ion mode, which provides excellent specificity. nih.gov The method was validated and successfully applied to a pharmacokinetic study. nih.gov

Another study utilized liquid chromatography-electrospray ionization-ion trap mass spectrometry (LC-ESI-ITMS) for the simultaneous analysis of strychnine, brucine, and their major metabolites. nih.govresearchgate.net The method demonstrated good linearity and low limits of detection (0.008 µg/mL for both strychnine and brucine). nih.gov

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers even faster analysis times and higher resolution compared to conventional LC-MS. researchgate.net A UPLC-MS/MS method was developed for the simultaneous determination of brucine, strychnine, and brucine N-oxide in rat plasma, demonstrating the power of this platform for pharmacokinetic studies. researchgate.net

Table 3: LC-MS Based Methods for Brucine Analysis

| Technique | Matrix | Analytes | Key Findings | Reference |

|---|---|---|---|---|

| LC-MS/MS | Rat Plasma | Strychnine, Brucine, Strychnine N-oxide, Brucine N-oxide | Linear range: 0.510-306.3 ng/mL for strychnine and brucine. Successfully applied to pharmacokinetic study. | nih.gov |

| LC-ESI-ITMS | Rat Liver S9 Fraction | Strychnine, Brucine, and their major metabolites | LOD: 0.008 µg/mL for both strychnine and brucine. Identified strychnine N-oxide and brucine N-oxide as metabolites. | nih.gov |

| UPLC-MS/MS | Rat Plasma | Brucine, Strychnine, Brucine N-oxide | Linear range: 1-500 ng/mL for brucine and strychnine. Applied to pharmacokinetic studies. | researchgate.net |

| UFLC-Q-TOF-MS | Rat Plasma | Brucine and Strychnine | Used for pharmacokinetic evaluation of different preparations. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

Tandem Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) for Enhanced Sensitivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its advanced version, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), stand out as powerful tools for the analysis of this compound. These methods offer exceptional sensitivity and selectivity, making them ideal for detecting trace amounts of the compound in complex matrices. nih.govresearchgate.net

The core principle of these techniques involves the separation of the analyte from the sample matrix using liquid chromatography, followed by its ionization and subsequent mass analysis. The tandem mass spectrometry component allows for the selection of a specific parent ion of brucine, which is then fragmented to produce characteristic daughter ions. This multiple reaction monitoring (MRM) mode significantly enhances the specificity of the analysis, reducing the likelihood of interference from other compounds. nih.govresearchgate.net

Several studies have demonstrated the successful application of LC-MS/MS and UPLC-MS/MS for the determination of brucine. For instance, a UPLC-MS/MS method was developed for the simultaneous determination of strychnine and brucine in mice plasma, showcasing high efficiency and resolution with a short run time of less than 3 minutes. nih.gov This method was validated over a concentration range of 2.64–528 ng/ml for brucine, with intra- and inter-day accuracies ranging from 93.4% to 103.3%. nih.gov The extraction recovery for brucine exceeded 81.9%. nih.gov

Another study established a rapid, specific, and sensitive LC-MS/MS method for the simultaneous determination of strychnine, brucine, and their metabolites in rat plasma. nih.gov This method utilized a simple protein precipitation for sample pretreatment and achieved a linear calibration curve for brucine in the concentration range of 0.510 to 306.3 ng/mL. nih.gov Similarly, a UHPLC-MS/MS method was developed and validated for the simultaneous determination of brucine, strychnine, and brucine N-oxide in rat plasma, demonstrating linearity over the range of 1-500 ng/mL for brucine. researchgate.net

The selection of appropriate chromatographic columns, mobile phases, and mass spectrometric parameters is crucial for optimizing the performance of these methods. Common column choices include C18 columns, which are effective for separating alkaloids like brucine. nih.govresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate to ensure efficient ionization. nih.govnih.govusda.gov

Table 1: Performance of Tandem Mass Spectrometry Methods for Brucine Quantification

| Method | Matrix | Linear Range (ng/mL) | Accuracy (%) | Recovery (%) | Reference |

| UPLC-MS/MS | Mice Plasma | 2.64 - 528 | 93.4 - 103.3 | >81.9 | nih.gov |

| LC-MS/MS | Rat Plasma | 0.510 - 306.3 | 89.4 - 113 | Not Specified | nih.gov |

| UHPLC-MS/MS | Rat Plasma | 1 - 500 | 85 - 115 | Not Specified | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry (HRMS) has emerged as a valuable technique for the analysis of brucine and its related compounds. tandfonline.com Unlike standard tandem mass spectrometry, HRMS provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the elucidation of their elemental composition. researchgate.net

One of the key applications of HRMS in this context is the rapid screening and comparison of chemical constituents in complex mixtures, such as traditional medicine preparations. For example, an ultra-performance liquid chromatography-linear trap quadrupole-orbitrap-mass spectrometry method was established to analyze compounds in crude and processed nux-vomica. researchgate.net This approach, operating in positive ionization mode, allowed for the comprehensive clarification of the chemical constituents. researchgate.net

The high resolving power of HRMS is particularly advantageous for distinguishing between compounds with very similar masses, a common challenge in the analysis of natural products. This capability, combined with software tools for data analysis, provides a powerful strategy for the discovery and identification of both known and novel compounds in various samples. researchgate.net

Electrophoretic Separation Techniques

Electrophoretic techniques offer an alternative to chromatographic methods for the separation and analysis of this compound. These methods are valued for their high separation efficiency, short analysis times, and low sample and reagent consumption. oup.com

Capillary Electrophoresis (CE) and its Modes (e.g., CZE, MEKC)

Capillary electrophoresis (CE) encompasses several modes, with capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC) being particularly relevant for the analysis of alkaloids like brucine. mdpi.com

Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility in an electric field. Several CZE methods have been developed for the quantitative estimation of strychnine and brucine. thieme-connect.comnih.gov One such method utilized a 10 mM phosphate buffer-methanol (9:1) solution at pH 2.5, achieving a linear calibration range of 0.01-0.15 mg/ml for both alkaloids. thieme-connect.comnih.gov Another CZE method employed a running buffer of 20 mmol/L ammonium acetate containing 0.2 mol/L glacial acetic acid (pH 3.64), with a linear range of 5–100 µg/mL for both strychnine and brucine. researchgate.net

To enhance the sensitivity of CZE, online sample preconcentration techniques can be employed. One study developed a method using two-step stacking (sweeping and micelle to solvent stacking), which resulted in a 51- and 38-fold improvement in concentration sensitivity for strychnine and brucine, respectively, compared to normal CZE injection. nih.gov This method demonstrated linearity in the range of 0.1-5.0 μg/mL for both alkaloids, with a limit of detection of 0.01 μg/mL for both. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that uses micelles to separate both neutral and charged analytes. An on-line sweeping preconcentration method in MEKC has been shown to significantly improve the sensitivity for determining strychnine and brucine. nih.gov This technique achieved up to a 100-fold improvement in concentration sensitivity in terms of peak height compared to conventional MEKC. nih.gov The method was linear over a range of 0.5-15 µg/ml for both alkaloids, with detection limits of 0.05 µg/ml for strychnine and 0.07 µg/ml for brucine. nih.gov

A novel CE method was also developed using graphene oxide as a stationary phase, which achieved higher separation efficiency compared to an uncoated capillary due to increased interactions between the analytes and the stationary phase. oup.comdeepdyve.com This method showed a linear range of 4.0–100.0 μg/mL for both alkaloids. deepdyve.com

Table 2: Performance of Capillary Electrophoresis Methods for Brucine Analysis

| CE Mode | Key Parameters | Linear Range | Limit of Detection (LOD) | Reference |

| CZE | 10mM phosphate buffer-MeOH (9:1), pH 2.5 | 0.01-0.15 mg/ml | Not Specified | nih.gov |

| CZE with stacking | 75 mM phosphate buffer (pH 2.5) with 30% methanol | 0.1-5.0 μg/mL | 0.01 μg/mL | nih.gov |

| MEKC with sweeping | 50 mmol l(-1) H3PO4 (pH 2.0) with SDS and acetonitrile | 0.5-15 μg/ml | 0.07 μg/ml | nih.gov |

| CE with Graphene Oxide | 40 mM phosphate solution (pH 7.0) with 25% acetonitrile | 4.0–100.0 μg/mL | Not Specified | oup.comdeepdyve.com |

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric methods provide valuable tools for both the qualitative and quantitative analysis of this compound. These techniques are often characterized by their speed and simplicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the purity and concentration of organic compounds, including this compound, without the need for a specific reference standard for the analyte itself. nih.govelsevierpure.comfujifilm.com The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. fujifilm.comscispace.com

A ¹H-NMR method has been developed for the quantitative analysis of strychnine and brucine in plant materials. nih.govelsevierpure.com This approach offers several advantages, including the ability to perform quantification directly on a crude extract and to easily distinguish between strychnine and brucine. nih.govelsevierpure.com The ¹H-NMR spectra of strychnine and brucine show distinct differences, particularly in the aromatic region, due to the presence of two methoxy (B1213986) groups in brucine. magritek.com

For quantitative analysis, an internal standard with a known concentration is typically used. The concentration of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. nih.govmdpi.com The selection of an appropriate internal standard and solvent is critical for accurate qNMR measurements. nih.gov The development of automated qNMR analysis tools has further enhanced the utility of this technique for routine analysis. technologynetworks.com

UV-Visible Spectrophotometry Development

UV-Visible spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of this compound. researchgate.net The method is based on measuring the absorbance of a brucine solution at a specific wavelength. Brucine exhibits maximum absorbance (λmax) at several wavelengths, including 300 nm, 258 nm, and 263 nm. researchgate.netajprd.com

Various UV spectrophotometric methods have been developed and validated for the determination of brucine. A first-order derivative spectrophotometric method has been established for the simultaneous quantification of strychnine and brucine in herbal formulations. researchgate.net In this method, brucine was quantified at 256.4 nm, and the response was linear over the range of 10-50 μg/mL. researchgate.net

Another approach involves the reaction of brucine with specific reagents to form a colored complex that can be measured in the visible region. One such method is based on the reaction of the nitrate (B79036) ion with brucine sulfate in a strong sulfuric acid solution at 100°C, with the resulting complex measured at 410 nm. epa.govthermofisher.com It is important to note that this particular method is for the determination of nitrate, using brucine as a reagent, rather than for the direct quantification of brucine itself. epa.govthermofisher.com

A rapid spectrophotometric method for determining strychnine and brucine in liquid galenicals involves complexation with methyl orange at pH 5.0, followed by liberation of the alkaloids with NaOH and subsequent measurement using a two-wavelength method. nih.gov

Table 3: UV-Visible Spectrophotometric Methods for Brucine Analysis

| Method | Wavelength (nm) | Linear Range (µg/mL) | Application | Reference |

| First Order Derivative Spectrophotometry | 256.4 | 10-50 | Herbal Formulation | researchgate.net |

| UV Spectrophotometry | 263 | Not Specified | Drug Identification | ajprd.com |

| Two-wavelength method with Methyl Orange | Not Specified | Not Specified | Liquid Galenicals | nih.gov |

Electrochemical Sensor-Based Detection Systems

Electrochemical methods have gained prominence for the analysis of brucine due to their inherent advantages, such as high sensitivity, simplicity, rapid response, and cost-effectiveness. tandfonline.com The development of sensor-based systems, particularly those involving modified electrodes, has been a key area of research, aiming to enhance the electrochemical response and selectivity towards brucine.

Modified Electrode Development for Brucine Electroanalysis

The core of modern electrochemical detection of brucine lies in the strategic modification of electrode surfaces. These modifications create a more favorable environment for the electrochemical reaction of brucine, leading to improved analytical signals. Researchers have explored a wide array of materials to fabricate these sensitive and selective sensors.

A variety of modifiers have been successfully employed, including nanoparticles, polymers, and carbon-based materials. For instance, a glassy carbon electrode (GCE) modified with magnetic carbon-coated nickel nanoparticles (C-Ni/GCE) demonstrated excellent electrocatalytic activity for the redox of brucine, resulting in an enhanced electron transfer rate. nih.gov This sensor exhibited a wide linear response range and a low detection limit. nih.gov Similarly, a composite of biosynthesized copper oxide (CuO) nanoparticles and poly(L-Arginine) on a carbon paste electrode (PAMCuONPs/CPE) showed a distinct and reversible redox peak for brucine, allowing for its sensitive detection. tandfonline.com

Polymer-modified electrodes have also proven effective. A simple and reliable sensor was developed using a poly(DL-aspartic acid)-modified GCE, which offered a highly sensitive detection limit and good stability for brucine determination. psu.edursc.org Another approach involved the electropolymerization of glutamic acid on a carbon nanotube paste electrode (P-GL(MCNTPE)), which created a sensor with high sensitivity and selectivity for brucine, governed by a diffusion-controlled process. researchgate.net

Carbon nanotubes, both single-walled (SWCNTs) and multi-walled (MWCNTs), are frequently used due to their unique electronic properties and large surface area. A GCE modified with a composite film of SWCNTs and Nafion was developed for brucine analysis at physiological pH, achieving a very low limit of detection. nih.gov Likewise, a multi-walled carbon nanotube modified carbon-paste electrode (CNT/CPE) was used for the simultaneous determination of strychnine and brucine. researchgate.net Other innovative modifications include the use of choline (B1196258) chloride on a GCE (ChCl/GCE) and graphene decorated with palladium-silver nano-alloys (Gr/PdAg/GCE), both of which demonstrated high sensitivity and successful application in analyzing real samples like human urine. researchgate.netresearchgate.netresearchgate.net

The performance of these modified electrodes is typically evaluated using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS). tandfonline.compsu.edu These studies help in understanding the electrochemical behavior of brucine at the modified surface and in optimizing experimental parameters such as pH for maximum sensitivity. tandfonline.comresearchgate.net

Table 1: Performance of Various Modified Electrodes for Brucine Detection

| Electrode Modifier | Electrode Type | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Magnetic Carbon-Coated Nickel Nanoparticles | Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry (DPV) | 4.7 x 10⁻⁸ to 2.4 x 10⁻⁴ M | 1.4 x 10⁻⁸ M | nih.gov |

| Poly(L-Arginine) & CuO Nanoparticles | Carbon Paste Electrode (CPE) | Cyclic Voltammetry (CV) | Not Specified | 0.12 x 10⁻⁶ M | tandfonline.com |

| Poly(DL-aspartic acid) | Glassy Carbon Electrode (GCE) | Not Specified | 5.0 x 10⁻⁸ to 9.0 x 10⁻⁵ M | 3 x 10⁻⁸ M | psu.edursc.org |

| Single-Walled Carbon Nanotubes & Nafion | Glassy Carbon Electrode (GCE) | Square Wave Voltammetry (SWV) | 1 nM to 8 µM | 0.11 nM | nih.gov |

| Polymerized Glutamic Acid | Carbon Nanotube Paste Electrode (CNTPE) | Differential Pulse Voltammetry (DPV) | 0.2 to 1.2 µM | 1.5 x 10⁻⁸ M | researchgate.net |

| Graphene & PdAg Nano-alloy | Glassy Carbon Electrode (GCE) | Not Specified | 0.63 µM to 1.89 mM | 0.10 µM | researchgate.netresearchgate.net |

| Choline Chloride | Glassy Carbon Electrode (GCE) | Square Wave Voltammetry (SWV) | 0.001 µM to 10 µM | 8 x 10⁻¹¹ M | researchgate.net |

Sample Preparation and Extraction Methodologies for Diverse Matrices

The accurate quantification of this compound requires effective sample preparation and extraction to isolate the target analyte from complex matrices. figshare.com These matrices can range from herbal and ayurvedic preparations and plant materials to biological samples like serum, urine, and postmortem specimens. rsc.orgpsu.edu The choice of extraction method is critical and depends on the sample type and the subsequent analytical technique.

Commonly employed pretreatment techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and various microextraction methods. researchgate.netfigshare.com The basic nature of alkaloids like brucine is a key chemical feature exploited in classical acid-base extraction strategies. acs.org In its neutral form, brucine is soluble in organic solvents, but it becomes water-soluble when protonated in an acidic medium. acs.org

For plant materials, such as the seeds of Strychnos nux-vomica, methods like ultrasonication with 50% methanol have been utilized. researchgate.net A detailed LLE procedure for alkaloids from plant matter involves extraction with an acidic aqueous solution (e.g., HCl or citric acid), a "defatting" step with an organic solvent to remove non-polar compounds, followed by alkalinization of the aqueous phase and extraction of the neutral alkaloid into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. acs.org A two-dimensional liquid chromatography technique has also been developed to extract high-purity brucine from the fruit body of nux vomica. google.com

In the context of pharmaceutical and herbal formulations, SPE has been shown to be effective. For instance, a cation exchange SPE column was used to purify samples of Fengshi Maqian tablets before analysis by HPLC. researchgate.net An innovative approach for analyzing herbal preparations, homeopathic medicines, and biological fluids is micellar liquid chromatography, which can allow for the direct injection of samples, simplifying the preparation process. rsc.orgpsu.edu

For biological samples, which present a highly complex matrix, robust extraction procedures are essential. A reversed-phase HPLC method combined with SPE on an Oasis MCX cartridge was developed for the sensitive detection of brucine in postmortem whole blood. psu.edu The procedure involved protein precipitation, followed by SPE cleanup and elution. psu.edu This method proved successful where other techniques had failed. psu.edu For urine samples, direct analysis has been achieved using specific electrochemical sensors, and for serum, micellar liquid chromatography offers a direct injection method. researchgate.netrsc.org Additionally, ultrasound-assisted dispersive liquid-liquid microextraction (US-DLLME) has been applied for the analysis of brucine in blood samples. researchgate.net

Table 2: Summary of Extraction Methodologies for Brucine

| Sample Matrix | Extraction Technique | Key Reagents/Columns | Subsequent Analysis | Reference |

|---|---|---|---|---|

| Strychnos nux-vomica Seeds | Ultrasonication | 50% Methanol | UPLC-MS | researchgate.net |

| Plant Material (Vinca minor) | Acid-Base Liquid-Liquid Extraction (LLE) | 0.1 M HCl, NH₄OH, Dichloromethane, Ethyl acetate | Not Specified | acs.org |

| Pharmaceutical Tablets | Solid-Phase Extraction (SPE) | PXC Cation Exchange Column | HPLC | researchgate.net |

| Postmortem Blood | Solid-Phase Extraction (SPE) | Oasis MCX cartridge, Phosphoric acid, 5% NH₄OH in 70% Methanol | RP-HPLC | psu.edu |

| Herbal/Ayurvedic Samples, Serum, Urine | Direct Injection | Micellar Mobile Phase (SDS-pentanol) | Micellar Liquid Chromatography | rsc.orgpsu.edu |

| Blood Samples | Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (US-DLLME) | Not Specified | TLC-Image Analysis | researchgate.net |

| Seed Dressing Agents | Solvent Dilution | Methanol-Water-CTAB | HPLC | nih.gov |

Molecular Interaction Studies and Mechanistic Research of Brucine

In Vitro Enzyme System Interactions

The investigation of brucine's interaction with in vitro enzyme systems, particularly the cytochrome P450 (CYP) superfamily, is crucial for understanding its metabolic fate and potential for drug-drug interactions.

Research indicates that the metabolism of brucine (B1667951) is primarily mediated by a specific cytochrome P450 isoform. Studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP3A4 as the major enzyme responsible for brucine's metabolism. Other CYP isoforms that were tested showed minimal to no effect on its metabolic pathway.

The kinetics of brucine metabolism have been characterized in both human liver microsomes and systems with isolated CYP3A4 enzymes. In HLMs, the Michaelis-Menten constant (Kₘ) was determined to be 30.53 ± 3.14 µM, with a maximum velocity (Vₘₐₓ) of 0.08 ± 0.0029 nmol/mg protein/min. When studied with recombinant CYP3A4, the kinetic parameters were a Kₘ of 20.12 ± 3.05 µM and a Vₘₐₓ of 6.40 ± 0.21 nmol/nmol P450/min.

Table 1: Kinetic Parameters of Brucine Metabolism

| System | Kₘ (µM) | Vₘₐₓ |

|---|---|---|

| Human Liver Microsomes (HLMs) | 30.53 ± 3.14 | 0.08 ± 0.0029 nmol/mg protein/min |

Brucine has demonstrated inhibitory effects on the activity of CYP3A4. When tested against the CYP3A4-catalyzed 1'-hydroxylation of midazolam, brucine exhibited significant inhibition with an inhibition constant (Kᵢ) of 2.14 µM. However, brucine showed no significant inhibitory effects on the substrates of other CYP isoforms, with half-maximal inhibitory concentration (IC₅₀) values greater than 50 µM. This suggests that brucine has the potential to engage in clinically relevant drug-drug interactions with other substances that are substrates for CYP3A4.

Table 2: Inhibition Profile of Brucine on CYP Isoforms

| CYP Isoform | Substrate Reaction | Inhibition Parameter | Value (µM) |

|---|---|---|---|

| CYP3A4 | Midazolam 1'-hydroxylation | Kᵢ | 2.14 |

The characterization of a compound's binding to liver microsomes is essential for accurately interpreting in vitro metabolism data. Type I binding spectra are typically observed with substrates and inhibitors that bind to the apoprotein active site of the cytochrome P450 enzyme. However, specific studies detailing the spectral binding characteristics of brucine to liver microsomes and explicitly classifying it as a Type I ligand are not extensively available in the reviewed scientific literature.

Cytochrome P450 (CYP) Isoform-Specific Metabolic Interactions

Receptor Binding and Allosteric Modulation Investigations

Beyond its enzymatic interactions, brucine and its analogs have been studied for their ability to bind to and modulate neurotransmitter receptors, revealing a capacity for allosteric modulation.

Brucine has been identified as a subtype-selective allosteric modulator of muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov Specifically, it acts as a positive allosteric modulator at the M₁ muscarinic receptor subtype. nih.gov Radioligand binding studies have shown that brucine can increase the affinity of the endogenous ligand, acetylcholine, for M₁ receptors by approximately two-fold. nih.gov This enhancing action on acetylcholine's potency at M₁ receptors has been confirmed through various functional assays. nih.gov

This subtype selectivity is a notable characteristic, as related brucine analogs demonstrate different patterns of cooperativity across the five muscarinic receptor subtypes. For instance, brucine N-oxide enhances acetylcholine affinity at M₄ receptors, while N-chloromethyl brucine shows positive cooperativity at M₃ receptors. nih.govnih.gov These findings highlight that minor structural modifications to the brucine molecule can yield compounds with varied and specific patterns of allosteric modulation at individual muscarinic receptor subtypes. nih.gov This selective positive cooperativity suggests that brucine acts not by directly activating the receptor but by enhancing the binding and function of the primary neurotransmitter. nih.gov

Nicotinic Acetylcholine Receptor Interactions

Brucine's interactions extend to nicotinic acetylcholine receptors (nAChRs), another class of ligand-gated ion channels, although its structure-activity relationship at these receptors differs significantly from that at glycine (B1666218) receptors. nih.govovid.com Research on a chimeric receptor, consisting of the amino-terminal domain of the α7 nicotinic receptor and the ion channel domain of the 5-HT3A serotonin (B10506) receptor, provides insight into these interactions. nih.gov

Most strikingly, quaternary analogues of brucine, which are inactive at glycine receptors, retain their binding affinity for the α7/5-HT3 chimera. nih.govovid.com This differential effect of quaternization highlights distinct binding requirements between the two receptor families and provides a basis for designing more selective ligands. nih.gov The related alkaloid strychnine (B123637) has also been shown to interact with the agonist binding site of the nicotinic acetylcholine receptor, indicating a shared pharmacophore among these compounds for nAChR interaction. mdpi.com Functional studies have also confirmed that brucine analogs can act as allosteric enhancers at certain muscarinic acetylcholine receptor subtypes, further broadening the scope of its cholinergic activity. nih.gov

Macromolecular and Supramolecular Interactions

Recent research has identified brucine as a ligand for non-canonical DNA secondary structures known as G-quadruplexes. nih.govnih.gov These structures, formed in guanine-rich sequences, are implicated in the regulation of oncogenes and are considered therapeutic targets. nih.gov Using techniques such as electrospray ionization mass spectrometry (ESI-MS) and circular dichroism (CD), studies have demonstrated that brucine can selectively bind to and stabilize the intramolecular parallel-stranded G-quadruplex found in the promoter region of the c-Myb proto-oncogene. nih.govnih.gov

The binding affinity of brucine for the c-Myb G-quadruplex is strong and notably selective over duplex DNAs and other G-quadruplex sequences. nih.gov This interaction can thermally stabilize the G-quadruplex structure. nih.gov A direct consequence of this binding is the inhibition of the formation of double-stranded DNA from the G-quadruplex-forming sequence and its complementary strand. nih.govresearchgate.net By stabilizing the G-quadruplex in the promoter region of c-Myb, brucine may suppress the gene's expression, a mechanism that has been explored for its potential in glioblastoma treatment. nih.gov

| Parameter | Observation | Methodology | Source |

|---|---|---|---|

| Binding Target | Intramolecular parallel-stranded G-quadruplex in c-Myb promoter | ESI-MS, CD Spectra | nih.gov |

| Selectivity | High selectivity for c-Myb G-quadruplex over duplex DNA | ESI-MS | nih.gov |

| Effect of Binding | Stabilizes the G-quadruplex structure and inhibits formation of double-stranded DNA | ESI-MS, Collision-Induced Dissociation | nih.govnih.gov |

Brucine's interaction with transport proteins has been investigated using Bovine Serum Albumin (BSA) as a model. nih.gov Spectroscopic methods, including fluorescence, circular dichroism (CD), and UV-Vis absorption, have confirmed that brucine binds to BSA, leading to the formation of a brucine-BSA complex. nih.gov This binding event causes fluorescence quenching of BSA. nih.gov

Thermodynamic analysis at different temperatures revealed that the binding process is spontaneous, characterized by an increase in entropy and a decrease in Gibbs free energy. nih.gov The primary forces stabilizing the complex are hydrophobic and electrostatic interactions. nih.gov The distance between the bound brucine molecule and the protein's fluorophores was calculated to be approximately 5.08 nm. nih.gov Furthermore, CD, synchronous fluorescence, and three-dimensional fluorescence spectra indicated that the binding of brucine induces conformational changes in the BSA protein. nih.gov

| Parameter | Value/Observation | Implication | Source |

|---|---|---|---|

| Gibbs Free Energy (ΔG) | Negative | The binding process is spontaneous. | nih.gov |

| Entropy (ΔS) | Positive | The process is entropy-driven. | nih.gov |

| Driving Forces | Hydrophobic and electrostatic interactions | These interactions are key to complex stabilization. | nih.gov |

Computational methods have been employed to model brucine's interaction at the active sites of enzymes. nih.govresearchgate.net Molecular docking simulations using Autodock 4.2 have been used to explore the specific binding site of brucine within proteins like Bovine Serum Albumin and Bovine Hemoglobin. nih.gov

More advanced computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been conducted to identify the most reactive parts of the brucine molecule and to model its stability and interactions. researchgate.net MD simulations and docking results for the enzyme D-lactate dehydrogenase showed that the brucine-bound enzyme complex is less fluctuating and more stable than the enzyme alone (apo protein). researchgate.net These modeling techniques provide valuable insights into the specific molecular interactions, charge transfer mechanisms, and conformational changes that occur when brucine binds within an enzyme's active site. researchgate.net

Computational Chemistry and Theoretical Investigations of Brucine Hydrochloride

Quantum Mechanical and Molecular Modeling Approaches

Quantum mechanical and molecular modeling approaches have become indispensable tools in elucidating the structural, electronic, and spectroscopic properties of molecules. These computational methods provide insights at the atomic level that are often complementary to experimental data. In the context of brucine (B1667951) hydrochloride, such studies focus on the brucinium cation, which is the form brucine adopts in the hydrochloride salt.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations offer a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules like brucine hydrochloride.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the brucinium cation, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule. The optimized geometry provides detailed structural parameters, including bond lengths and bond angles.

A study on brucinium benzilate provides insights into the optimized geometry of the brucinium cation, which is the relevant species in this compound. The calculations, performed at the DFT/B3LYP/6-31G** level, show good agreement with experimental X-ray diffraction data, with minor variations attributed to the calculations being performed for an isolated ion in the gaseous state, whereas the experimental data is from the crystalline solid state. The protonation of the brucine molecule occurs at the tertiary nitrogen atom (N1), which is identified as the most basic site. This protonation leads to a change in the hybridization of this nitrogen atom from sp2 to sp3.

Table 1: Selected Optimized Structural Parameters of the Brucinium Cation

Note: Data derived from a computational study on brucinium benzilate. The numbering of atoms may vary between different studies.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.51 Å |

| N1-C21 | 1.52 Å | |

| C17-C18 | 1.40 Å | |

| C17-O7 | 1.37 Å | |

| C18-O5 | 1.37 Å | |

| Bond Angle | C2-N1-C21 | 110.2° |

| C12-C13-C14 | 120.5° | |

| O5-C18-C17 | 118.9° |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra are valuable for the assignment of experimentally observed vibrational bands to specific molecular motions.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in the Brucinium Cation

Note: This table presents a generalized summary based on typical DFT predictions for similar organic cations, as a detailed theoretical spectrum for this compound is not available.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectrum |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| N-H Stretch (protonated) | 3300 - 3100 | IR |

| C=O Stretch | 1700 - 1650 | IR, Raman |

| C=C Aromatic Stretch | 1600 - 1450 | IR, Raman |

| C-O Stretch | 1260 - 1000 | IR, Raman |

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

Theoretical studies on brucine and its derivatives have utilized TD-DFT to understand their electronic properties. For instance, in a study of a brucine complex, TD-DFT calculations successfully reproduced the experimental absorption spectra, identifying a charge-transfer HOMO–LUMO electron transition. While specific TD-DFT calculations for this compound are not extensively reported, the electronic transitions are expected to be primarily of the π → π* and n → π* types, originating from the aromatic rings and heteroatoms within the brucine structure. The protonation of the nitrogen atom in this compound would likely influence the n → π* transitions associated with this nitrogen.

Table 3: Predicted Electronic Transitions for the Brucinium Cation

Note: This table is a generalized representation based on typical TD-DFT results for similar aromatic alkaloids.

| Transition Type | Predicted Wavelength Range (nm) | Involved Orbitals |

| π → π | 200 - 300 | Aromatic system |

| n → π | 280 - 350 | Heteroatoms (O, N) |